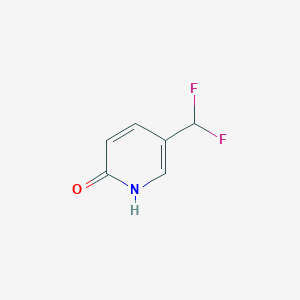

5-(Difluoromethyl)pyridin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(difluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-6(8)4-1-2-5(10)9-3-4/h1-3,6H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHSPDOMAZYGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Versatile Building Block for New Organic Compounds

The true utility of 5-(Difluoromethyl)pyridin-2(1H)-one lies in its role as a versatile building block for the modular assembly of new organic compounds. Its structure incorporates several reactive sites, allowing for a variety of chemical transformations. This adaptability makes it a valuable precursor in the synthesis of a wide array of more complex molecules.

The pyridinone ring itself can undergo various reactions. The nitrogen atom can be alkylated or arylated, while the carbonyl group can participate in reactions such as olefination. The difluoromethyl group, a key feature of this molecule, significantly influences the reactivity of the pyridine (B92270) ring. The strong electron-withdrawing nature of the two fluorine atoms can activate the ring towards certain types of reactions and deactivate it towards others, providing a level of control for chemists. For instance, the difluoromethyl group is known to be a lipophilic bioisostere for hydroxyl, amino, and thiol groups, which can be a valuable substitution in medicinal chemistry. acs.org

A Key Contributor to Scaffold Development

In academic research, the development of novel molecular scaffolds is a primary objective. Scaffolds are the core structures upon which new molecules are built, and their design is critical to achieving desired biological or material properties. Pyridine (B92270) and its derivatives are among the most extensively used heterocyclic scaffolds in drug design due to their significant impact on pharmacological activity. nih.govresearchgate.net The incorporation of fluorine atoms or fluorinated moieties often leads to profound changes in the physical, chemical, and biological properties of the target molecule. cas.cnacs.org

5-(Difluoromethyl)pyridin-2(1H)-one serves as an excellent starting point for creating new and diverse molecular architectures. Researchers can leverage the existing pyridinone core and the unique properties of the difluoromethyl group to construct libraries of compounds with varied three-dimensional shapes and electronic distributions. This exploration of chemical space is essential for discovering molecules with novel functions. The use of such fluorinated building blocks is a common strategy in the synthesis of pharmaceuticals and agrochemicals. ossila.com

Modulating Molecular Properties

A significant area of research focuses on understanding and controlling the properties of molecules. The introduction of specific functional groups can dramatically alter a molecule's reactivity, stability, and other key characteristics. The difluoromethyl group in 5-(Difluoromethyl)pyridin-2(1H)-one is a powerful tool for such molecular property modulation.

Furthermore, the difluoromethyl group can influence the conformational preferences of the molecule, which can be critical for its interaction with biological targets or its packing in a solid-state material. Researchers can systematically study how the presence of this group affects these properties, leading to a deeper understanding of structure-property relationships.

Precursor for Functional Materials Research

The applications of 5-(Difluoromethyl)pyridin-2(1H)-one extend beyond medicinal chemistry into the realm of materials science. The unique electronic and structural features of this building block make it an attractive precursor for the synthesis of functional materials. The pyridine (B92270) scaffold is a key component in a variety of materials due to its electronic properties and ability to coordinate with metal ions. nih.gov

By incorporating this compound into larger polymeric or supramolecular structures, researchers can create materials with tailored optical, electronic, or self-assembly properties. The difluoromethyl group can be used to tune the material's solubility, thermal stability, and solid-state packing. This makes it a valuable component in the design of new organic light-emitting diodes (OLEDs), sensors, or other advanced materials. The development of such materials relies on the availability of versatile building blocks like this compound.

Structural Characterization and Spectroscopic Elucidation of 5 Difluoromethyl Pyridin 2 1h One Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For derivatives of 5-(difluoromethyl)pyridin-2(1H)-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, along with two-dimensional techniques, provides a wealth of information regarding stereochemistry and regiochemistry.

The difluoromethyl (CHF₂) group presents characteristic signals that are crucial for structural confirmation. In ¹H NMR, the single proton of the CHF₂ group typically appears as a triplet due to coupling with the two adjacent fluorine atoms (a ²JHF coupling constant). The chemical shift of this proton is influenced by the electronic environment of the pyridinone ring.

In ¹⁹F NMR spectroscopy, the two fluorine atoms of the CHF₂ group are often chemically equivalent and appear as a doublet, coupled to the single proton. However, if the molecule contains a stereogenic center, the fluorine atoms can become diastereotopic. semanticscholar.org This diastereotopicity results in anisochrony, where the two fluorine atoms are no longer magnetically equivalent and may exhibit distinct chemical shifts and couplings, providing critical insight into the molecule's stereochemistry. semanticscholar.org For instance, in chiral environments, two different ²JHF coupling constants may be observed. semanticscholar.org

¹³C NMR spectroscopy further corroborates the structure. The carbon of the CHF₂ group also appears as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The magnitude of this coupling constant is characteristic of geminal difluoro compounds.

Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between protons and carbons. For example, an HMBC experiment would show a correlation between the proton of the CHF₂ group and the C5 carbon of the pyridinone ring, confirming the regiochemical placement of the substituent. Long-range H-F couplings can also be observed, further solidifying structural assignments. semanticscholar.org

Table 1: Representative NMR Data for a Difluoromethyl Group

This table illustrates typical NMR spectral data expected for the difluoromethyl (CHF₂) moiety attached to an aromatic system, based on analogous compounds. rsc.org

| Nucleus | Multiplicity | Typical Chemical Shift (δ, ppm) | Typical Coupling Constant (J, Hz) |

| ¹H | Triplet (t) | 6.5 - 7.5 | ²JHF ≈ 55-75 |

| ¹³C | Triplet (t) | 110 - 125 | ¹JCF ≈ 230-250 |

| ¹⁹F | Doublet (d) | -90 to -130 | ²JHF ≈ 55-75 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's elemental composition. Unlike standard mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique molecular formula.

For this compound, the molecular formula is C₆H₅F₂NO. HRMS analysis, often using techniques like Electrospray Ionization (ESI), would be used to find the experimental m/z value for the protonated molecule, [M+H]⁺. This experimental value is then compared to the calculated exact mass for the proposed formula. A match within a very narrow tolerance (e.g., ±5 ppm) provides definitive confirmation of the molecular formula. rsc.orgrsc.org This technique is essential to distinguish between isomers or compounds with the same nominal mass but different elemental compositions.

Table 2: HRMS Data for Molecular Formula Confirmation of C₆H₅F₂NO

This table shows the calculated exact mass for the protonated molecular ion of this compound.

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | [C₆H₆F₂NO]⁺ | 146.0412 |

X-ray Diffraction Analysis for Solid-State Conformational and Supramolecular Features

A key structural feature that X-ray diffraction could clarify is the tautomeric form. The pyridinone ring can exist in equilibrium between the 2-pyridone and 2-hydroxypyridine (B17775) forms. X-ray analysis would unambiguously determine which tautomer is present in the crystalline state by locating the position of the nitrogen-bound proton.

Furthermore, this analysis reveals supramolecular features, which are the non-covalent interactions between molecules in the crystal lattice. For this compound, hydrogen bonding is expected to be a dominant interaction. The N-H proton and the carbonyl oxygen (C=O) of the pyridone ring are classic hydrogen bond donors and acceptors, respectively. These interactions can lead to the formation of specific, repeating patterns, such as dimers or extended chains, which dictate the crystal packing. The difluoromethyl group itself, while generally considered non-polar, may participate in weaker C-H···F or C-H···O interactions, further influencing the supramolecular architecture. chemscene.com

Computational and Theoretical Approaches to 5 Difluoromethyl Pyridin 2 1h One Chemistry

Quantum Mechanical Studies of Reaction Mechanisms and Intermediates

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving difluoromethylated pyridines and pyridones. These studies help in understanding the intricate details of bond-forming and bond-breaking processes, as well as the nature of transient intermediates.

For instance, computational studies have been employed to understand the direct C-H difluoromethylation of pyridines. researchgate.net These calculations, often performed at levels like ω-B97XD/def2-TZVPP, can rationalize the observed regioselectivity in such reactions. researchgate.net By modeling the transition states and intermediates, researchers can predict whether a reaction will favor the meta or para position, a crucial aspect for synthetic chemists aiming for specific isomers. researchgate.netnih.govresearchgate.net

Mechanistic studies have also shed light on the synthesis of N-difluoromethyl-2-pyridones. nih.gov Preliminary investigations suggest that N-difluoromethylpyridinium salts are key intermediates in these transformations. nih.gov Quantum mechanical calculations can model the energetics of the formation and subsequent conversion of these intermediates, providing a theoretical backing to the experimental observations.

Furthermore, DFT studies are valuable in understanding the reactivity of different difluoromethylating agents. For example, the choice of reagent and conditions can dictate whether difluoromethylation occurs on the nitrogen or oxygen atom of the pyridone ring. nbuv.gov.ua Computational models can help predict the outcome of using reagents like TMSCF2Br under different basic conditions. nbuv.gov.ua

Table 1: Computational Methods in Reaction Mechanism Studies

| Computational Method | Application | Key Insights |

| Density Functional Theory (DFT) | Elucidating reaction pathways for C-H difluoromethylation of pyridines. researchgate.net | Understanding and predicting regioselectivity (meta vs. para). researchgate.netnih.govresearchgate.net |

| DFT and ab initio methods | Investigating the formation of N-difluoromethyl-2-pyridones. nih.gov | Identification of key intermediates like N-difluoromethylpyridinium salts. nih.gov |

| Quantum Mechanics | Predicting the selectivity of N- vs. O-difluoromethylation of 2-pyridones. nbuv.gov.ua | Rationalizing the influence of reagents and reaction conditions on the outcome. nbuv.gov.ua |

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like 5-(difluoromethyl)pyridin-2(1H)-one. livecomsjournal.org These simulations model the atomic motions of a molecule over time, providing a dynamic picture of its accessible shapes and their relative energies. livecomsjournal.org

The conformational preferences of the difluoromethyl group are of particular interest. Studies on related N-difluoromethylated amides have shown that a combination of hydrogen bonding, steric effects, and stereoelectronic interactions governs the molecule's preferred shape. rsc.org MD simulations can help to quantify the contributions of these different factors. For example, simulations can reveal the stability of conformers where the C-H bond of the difluoromethyl group is oriented in a specific way relative to the rest of the molecule. nih.gov

The results from MD simulations can be correlated with experimental data from techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) to validate the computational models. nih.gov This combined approach provides a robust understanding of the molecule's behavior in solution.

Table 2: Key Factors Influencing the Conformational Landscape of Difluoromethylated Pyridinones

| Factor | Description | Impact on Conformation |

| Hydrogen Bonding | Intramolecular interactions involving the acidic C-H of the CF2H group. rsc.orgnih.gov | Can lead to partial organization of the secondary structure. nih.gov |

| Steric Effects | Repulsive interactions between bulky groups. rsc.org | Influences the rotational barrier around single bonds. |

| Stereoelectronic Effects | Interactions involving the alignment of orbitals. rsc.org | Can stabilize certain conformers through effects like hyperconjugation. nih.govresearchgate.net |

| Dipole-Dipole Interactions | Electrostatic interactions between polar bonds. nih.gov | Can be a dominant factor in determining conformational preferences. nih.gov |

Structure-Based Design Principles for the Incorporation of Difluoromethylated Pyridinone Moieties

The pyridinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. frontiersin.org The introduction of a difluoromethyl group can significantly modulate a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and ability to form hydrogen bonds. dovepress.com These properties are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Structure-based drug design often utilizes computational docking to predict how a molecule like this compound might bind to a biological target, such as an enzyme or receptor. nih.govnih.gov The difluoromethyl group can play a key role in these interactions. For example, the acidic hydrogen of the CHF2 group can act as a hydrogen bond donor, while the fluorine atoms can engage in favorable interactions with the protein.

The pyridinone ring itself is a versatile hydrogen bond donor and acceptor. frontiersin.org The combination of the pyridinone core and the difluoromethyl group offers a unique set of properties for medicinal chemists to exploit. Computational analysis of protein-ligand complexes can reveal the specific interactions that contribute to binding affinity and selectivity, guiding the design of more potent and specific drug candidates. nih.govnih.gov For instance, the pyridine (B92270) nitrogen can enhance pharmacokinetic properties by participating in hydrogen bonding with biological receptors. nih.gov

Prediction of Reactivity and Selectivity in Synthetic Transformations

Computational chemistry plays a vital role in predicting the outcome of synthetic reactions involving this compound and its derivatives. By modeling the electronic properties of the molecule, it is possible to forecast its reactivity towards various reagents and predict the selectivity of different transformations.

For example, frontier molecular orbital (FMO) theory can be used to understand and predict the regioselectivity of reactions. nih.gov The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the most likely sites for nucleophilic or electrophilic attack. nih.gov This information is invaluable for planning synthetic routes and avoiding the formation of unwanted byproducts.

Computational methods can also be used to create models that predict the binding and selectivity of inhibitors against their biological targets. rsc.org By combining molecular docking, MD simulations, and free energy calculations, researchers can gain detailed insights into the molecular interactions that govern inhibitor potency and selectivity. rsc.org This predictive power accelerates the drug discovery process by allowing for the in silico screening of large compound libraries and the prioritization of the most promising candidates for synthesis and biological testing. nih.gov

Table 3: Computational Tools for Predicting Reactivity and Selectivity

| Computational Tool | Application | Predicted Properties |

| Frontier Molecular Orbital (FMO) Theory | Predicting sites of electrophilic and nucleophilic attack. nih.gov | Reactivity, regioselectivity. nih.gov |

| Molecular Electrostatic Potential (MEP) Maps | Visualizing the charge distribution on the molecule. nih.govresearchgate.net | Sites for non-covalent interactions. nih.govresearchgate.net |

| Molecular Docking | Predicting the binding mode of a ligand to a receptor. nih.govnih.gov | Binding affinity, orientation in the active site. nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of a molecule or complex. ucl.ac.uk | Conformational stability, binding free energy. livecomsjournal.orgrsc.org |

Emerging Trends and Future Directions in 5 Difluoromethyl Pyridin 2 1h One Research

Novel Methodologies for Stereoselective Synthesis

Recent advancements in the synthesis of difluoromethylated pyridinones have moved beyond traditional multi-step sequences, focusing on direct and site-selective C-H functionalization and novel N-difluoromethylation approaches. While stereoselectivity is a broader goal in organic synthesis, the current cutting-edge research for this class of compounds has been centered on achieving high regioselectivity—the ability to introduce the functional group at a specific position on the pyridine (B92270) ring.

A significant breakthrough is the development of methods for the direct, site-switchable C-H difluoromethylation of pyridines. nih.govresearchgate.net Researchers have devised a strategy that utilizes temporary dearomatization of the pyridine ring to create reactive oxazino pyridine intermediates. uni-muenster.de This approach allows for the selective introduction of the difluoromethyl group at either the meta- or para-position, a challenge that had previously remained elusive, especially for the meta-position. researchgate.netuni-muenster.de Under basic conditions, the oxazino intermediate directs the functionalization to the meta-position, while in-situ transformation to a pyridinium (B92312) salt under acidic conditions switches the selectivity to the para-position. nih.govnih.gov This method is notable for its use of mild conditions and commercially available reagents, making it suitable for the late-stage functionalization of complex drug molecules. uni-muenster.denih.gov

Another area of intense research is the direct synthesis of N-difluoromethyl-2-pyridones from readily available pyridines. nih.gov One novel protocol achieves this conversion under mild conditions, proceeding through an N-difluoromethylpyridinium salt intermediate. nih.gov Other established one-pot methods utilize precursors like N-(pyridin-2-yl)acetamide derivatives, which react with a difluorocarbene source, such as sodium chlorodifluoroacetate, followed by in-situ hydrolysis to yield the desired N-difluoromethyl-2-pyridone. sigmaaldrich.comnih.gov

Table 1: Comparison of Modern Synthetic Methodologies for Difluoromethylated Pyridinones

| Methodology | Target Position | Key Reagents/Intermediates | Key Advantages | Reference |

|---|---|---|---|---|

| Site-Switchable C-H Difluoromethylation | meta- or para- to ring Nitrogen | Oxazino pyridine intermediates, Bis(difluoroacetyl) peroxide | Solves elusive meta-difluoromethylation; Regioselectivity is switchable; Mild conditions. | nih.govresearchgate.netuni-muenster.de |

| Direct N-Difluoromethylation | N-position of the Pyridone | Ethyl bromodifluoroacetate | Transition-metal-free; Uses a cheap and safe reagent. | rsc.org |

| One-Pot N-Difluoromethylation | N-position of the Pyridone | Sodium chlorodifluoroacetate, 18-crown-6 | One-pot procedure from acetamide (B32628) precursors; Good yields. | sigmaaldrich.comnih.gov |

| Direct Conversion from Pyridines | N-position of the Pyridone | (Reagents not specified) | Converts readily available pyridines directly to N-difluoromethyl-2-pyridones. | nih.gov |

Interdisciplinary Research Avenues with the Difluoromethylated Pyridinone Core

The unique properties of the difluoromethyl group make the 5-(difluoromethyl)pyridin-2(1H)-one scaffold a privileged structure for interdisciplinary research, bridging synthetic chemistry with biology, medicine, and materials science.

In medicinal chemistry , the CF₂H group's ability to act as a hydrogen bond donor and a bioisostere for common functional groups is highly valuable for drug design. researchgate.net This has opened avenues for developing novel therapeutics. For instance, the N-difluoromethylation of the quinolin-4(1H)-one scaffold, a close structural relative of pyridinones, is being explored as an exceptional opportunity to create new antibiotics with potentially expanded spectrums and higher efficacy, building upon the success of existing fluoroquinolone drugs. rsc.org The broader pyridin-2(1H)-one core is a known pharmacophore in compounds developed for treating chronic pain, indicating the potential for its difluoromethylated analogues in neurology and pain management. nih.gov

In the field of agrochemicals , difluoromethylated pyridines have gained significant attention for their potential as new pesticides and herbicides. nih.govuni-muenster.de The incorporation of the CF₂H group can enhance metabolic stability and membrane permeability, leading to more effective and persistent crop protection agents. nih.gov

A particularly forward-looking interdisciplinary avenue is the intersection of fluorine chemistry with synthetic biology . Researchers have successfully engineered polyketide synthase (PKS) pathways in bacteria to incorporate fluoroacetate, a biological precursor, into natural product backbones. pharmtech.comnih.gov This demonstrates the potential to produce complex fluorinated natural products in vivo. nih.gov Applying such biosynthetic tools to the pyridinone scaffold could lead to a new generation of bioactive compounds that are difficult to access through traditional synthesis.

Table 2: Interdisciplinary Applications of the Difluoromethylated Pyridinone Core

| Research Field | Key Role of the Difluoromethylated Pyridinone Core | Potential Impact | Reference |

|---|---|---|---|

| Medicinal Chemistry | Serves as a bioisostere; modifies lipophilicity and metabolic stability. | Development of new antibiotics, anti-inflammatory agents, and therapeutics for neurological disorders. | nih.govresearchgate.netrsc.org |

| Agrochemistry | Enhances biological activity and stability of active compounds. | Creation of more effective and targeted pesticides and herbicides. | nih.govuni-muenster.de |

| Synthetic Biology | Target structure for novel biosynthetic pathways. | Sustainable and novel production of complex fluorinated natural products using engineered microorganisms. | pharmtech.comnih.gov |

| Materials Science | Incorporation into polymers and functional materials. | Development of materials with unique thermal and electronic properties. | noaa.gov |

Challenges and Future Prospects in Fluorine Chemistry as Applied to Pyridinone Systems

Despite significant progress, the application of fluorine chemistry to pyridinone systems faces several challenges that are driving future research directions. A primary challenge remains the development of safe, efficient, and highly selective fluorination reagents. nih.gov Many traditional methods require harsh conditions or hazardous reagents, limiting their scalability and application in late-stage functionalization of complex molecules. nih.gov

A significant hurdle has been the direct and regioselective functionalization of the pyridine ring, which is a relatively inert heterocycle. uni-muenster.de The recent development of switchable meta- and para-C-H difluoromethylation represents a major step in overcoming this challenge, but the demand for even more versatile and milder methods persists. uni-muenster.denih.gov The precise control of fluorination, avoiding unwanted side reactions and achieving high yields, remains a central goal. pharmtech.com

Future prospects in this field are bright and multifaceted. The development of new metal-mediated fluorination techniques is enabling the precise introduction of fluorine under milder conditions. nih.gov There is a growing emphasis on "late-stage fluorination," a strategy that introduces fluorine atoms at the final steps of a synthesis, allowing for the rapid diversification of drug candidates with established biological activity. rsc.org

Furthermore, the integration of computational chemistry and artificial intelligence is expected to accelerate progress. researchgate.net In silico modeling can help predict the properties of fluorinated molecules and guide the design of more effective synthetic routes and reagents, reducing the reliance on empirical screening. nih.gov Finally, exploring biological systems for C-F bond formation, either through enzyme engineering or the discovery of new fluorinating enzymes, offers a green and highly selective alternative to traditional chemical methods, promising a new frontier in the synthesis of compounds like this compound. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for preparing 5-(Difluoromethyl)pyridin-2(1H)-one in academic research?

- Methodological Answer : The compound is typically synthesized via halogenated precursor reactions. For example, 5-bromo-1-(difluoromethyl)pyridin-2(1H)-one can undergo nucleophilic substitution or cross-coupling with amines (e.g., 3-aminopyrazole) under palladium catalysis to introduce functional groups . One-pot annulation strategies using carbene catalysts, as demonstrated for related dihydropyridin-2-ones, may also be adaptable. Reaction conditions (e.g., solvent, temperature) vary, but yields are optimized using high-resolution mass spectrometry (HRMS) and NMR for purity validation .

| Synthetic Method | Key Reagents/Conditions | Characterization |

|---|---|---|

| Bromo precursor substitution | Pd catalysis, 3-aminopyrazole, DMF, 80°C | / NMR, HRMS |

| Carbene-catalyzed annulation | NHC catalyst, CHCl, rt | X-ray crystallography, FTIR |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : and NMR are critical for confirming the difluoromethyl group and pyridinone ring structure. HRMS ensures molecular ion accuracy (e.g., [M+H] with <2 ppm error). X-ray crystallography resolves stereochemistry, as shown for analogs like 4-hydroxy-6-methylpyridin-2(1H)-one . Challenges in solubility (common in fluorinated compounds) may require deuterated DMSO or co-solvents for NMR analysis .

Q. What biological activities are associated with pyridin-2(1H)-one derivatives, and how are they evaluated?

- Methodological Answer : Pyridin-2(1H)-ones exhibit antiviral (e.g., HIV-1 reverse transcriptase inhibition) and enzyme inhibitory (e.g., DPP-4) activities. Assays involve:

- Enzyme inhibition : Fluorogenic substrates to measure IC values .

- Cell-based assays : Cytotoxicity profiling (MTT assay) and viral load quantification (qPCR) .

- Molecular docking : AutoDock/Vina for predicting binding affinities to targets like HIV-1 RT .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound derivatives?

- Methodological Answer : Low yields often stem from steric hindrance or poor solubility. Strategies include:

- Solvent optimization : Switching from DMF to THF or DMSO to enhance reagent miscibility .

- Catalyst tuning : Using Buchwald-Hartwig ligands (e.g., XPhos) for Pd-mediated couplings .

- Temperature control : Gradual heating (e.g., 60°C → 100°C) to prevent side reactions .

- Purification : Preparative HPLC with C18 columns to isolate polar byproducts .

Q. What computational approaches predict the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer :

- Docking studies : PyMOL or Schrödinger Suite for visualizing interactions with target proteins (e.g., DPP-4 active site) .

- QSAR modeling : MLR (multiple linear regression) using descriptors like logP, dipole moment, and HOMO/LUMO energies .

- MD simulations : GROMACS for assessing binding stability over 100-ns trajectories .

Q. How can solubility challenges of this compound in pharmacological assays be mitigated?

- Methodological Answer :

- Structural modification : Introducing hydrophilic groups (e.g., -OH, -SOH) at the C-3 position .

- Formulation : Nanoemulsions or cyclodextrin complexes to enhance bioavailability .

- Co-solvents : Use of PEG-400 or Captisol® in cell culture media .

Q. What strategies resolve contradictions in reported biological data for pyridin-2(1H)-one derivatives?

- Methodological Answer : Discrepancies may arise from assay variability or impurity interference. Solutions include:

- Standardized protocols : Adhering to CLIA guidelines for enzyme assays .

- Orthogonal characterization : LC-MS to confirm compound integrity post-assay .

- Meta-analysis : Comparing IC values across studies with similar cell lines (e.g., HEK293 vs. HepG2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.